![molecular formula C12H9ClN2O3S2 B5912125 4-(4-chloro-3-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5912125.png)
4-(4-chloro-3-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chloro-3-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, commonly known as CNB-001, is a synthetic compound that has recently gained attention for its potential therapeutic properties. CNB-001 is a small molecule that has been shown to have neuroprotective, anti-inflammatory, and anti-oxidant properties.
Mechanism of Action
The exact mechanism of action of CNB-001 is not yet fully understood. However, it is believed to act through multiple pathways, including the inhibition of oxidative stress, the modulation of inflammation, and the regulation of various signaling pathways involved in cell survival and death.
Biochemical and Physiological Effects:
CNB-001 has been shown to have various biochemical and physiological effects. It has been shown to decrease oxidative stress and inflammation, increase cell survival, and improve cognitive function in animal models of neurodegenerative diseases. CNB-001 has also been shown to have anti-tumor effects in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of CNB-001 is its relatively simple synthesis method, which allows for large-scale production. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are many potential future directions for the study of CNB-001. One potential direction is the development of CNB-001 as a therapeutic agent for various neurodegenerative diseases. Another potential direction is the study of CNB-001 as a potential treatment for various inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of CNB-001 and its potential applications in various disease states.
Synthesis Methods
CNB-001 is synthesized using a multi-step process involving the reaction of 4-chloro-3-nitrobenzaldehyde with ethylthioacetic acid followed by cyclization with thiosemicarbazide and oxidation with hydrogen peroxide. The resulting compound is then purified using column chromatography to obtain pure CNB-001.
Scientific Research Applications
CNB-001 has been studied extensively for its potential therapeutic properties. It has been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. CNB-001 has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for various inflammatory conditions such as multiple sclerosis and rheumatoid arthritis.
properties
IUPAC Name |
(4Z)-4-[(4-chloro-3-nitrophenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S2/c1-2-19-12-14-9(11(16)20-12)5-7-3-4-8(13)10(6-7)15(17)18/h3-6H,2H2,1H3/b9-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYAOGRJGRPFMT-UITAMQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/C(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(4-chloro-3-nitrobenzylidene)-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.